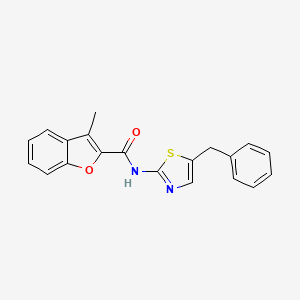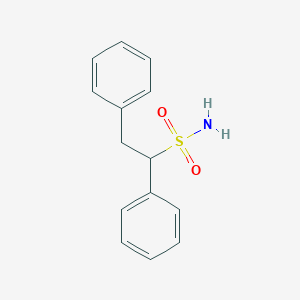![molecular formula C16H23N3O3S B2712375 1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-44-7](/img/structure/B2712375.png)
1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest within the realm of organic chemistry due to its unique structure and diverse applications. The presence of multiple functional groups such as the hydroxypropyl, pyrrolidinyl, and thione groups within a cyclopenta[d]pyrimidinone framework bestows it with interesting chemical properties and a broad scope for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been explored for the preparation of 1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, often starting with commercially available precursors. Commonly, the synthesis involves:
Formation of the cyclopenta[d]pyrimidinone ring via a cyclization reaction of a suitably substituted precursor.
Introduction of the hydroxypropyl group through nucleophilic substitution reactions.
Coupling the pyrrolidin-1-yl thione moiety by using thioester or related reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis often leverages catalytic processes to ensure high yield and purity. Continuous flow reactors might be used to optimize reaction conditions, reduce reaction times, and minimize by-products.
化学反応の分析
Types of Reactions It Undergoes
The compound can undergo various reactions, including:
Oxidation: Typically involves the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: May target the ketone or thione functionalities, converting them into alcohols or thiols.
Substitution: The hydrogen atoms attached to the nitrogen atoms in the pyrrolidin-1-yl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Reagents like Grignard reagents, organolithium compounds, and mild oxidizing/reducing agents are often employed. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products include oxidized derivatives such as ketones, reduced forms like alcohols, and substituted compounds where pyrrolidinyl hydrogen atoms are replaced by other functional groups.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a valuable intermediate due to its rich functional diversity. It can be a building block for more complex molecules.
Biology
Research in medicinal chemistry explores this compound for its potential bioactivity. Its analogues may exhibit therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Medicine
Industry
In industrial chemistry, the compound may be utilized in the synthesis of specialty chemicals or advanced materials with desirable properties.
作用機序
The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxypropyl group can form hydrogen bonds, while the pyrrolidin-1-yl group may engage in hydrophobic interactions or act as a proton acceptor/donor in enzymatic sites, influencing biological pathways.
類似化合物との比較
Compared to other similar compounds:
1-(3-hydroxypropyl)-2-(pyrrolidin-1-yl)ethyl-cyclopentapyrimidinone: : Shares structural similarities but lacks the thione moiety, which may alter its chemical reactivity and bioactivity.
4-hydroxy-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : This simpler structure lacks the pyrrolidin-1-yl and oxo thione functionalities, resulting in different chemical and biological properties.
2-oxo-6,7-dihydro-1H-cyclopenta[d]pyrimidinone derivatives: : Variations in substituents lead to a wide range of biological activities and chemical behaviors.
This compound's unique combination of functional groups and structural elements makes it a distinctive molecule in both research and industrial applications.
特性
IUPAC Name |
1-(3-hydroxypropyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-10-4-9-19-13-6-3-5-12(13)15(17-16(19)22)23-11-14(21)18-7-1-2-8-18/h20H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVWJMJDKJWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2712295.png)

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2712298.png)



![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2712305.png)

![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
